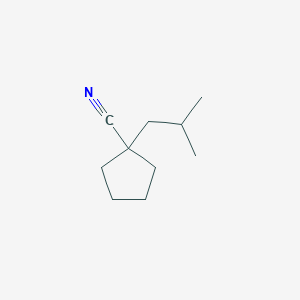

1-(2-Methylpropyl)cyclopentane-1-carbonitrile

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes its molecular architecture. The compound consists of a cyclopentane ring with two substituents attached to the same carbon atom: a 2-methylpropyl group (commonly known as an isobutyl group) and a carbonitrile group.

The molecular structure can be represented through several standardized notation systems. The Simplified Molecular Input Line Entry System representation is CC(C)CC1(CCCC1)C#N, which clearly delineates the branched alkyl chain connected to the substituted cyclopentane ring. The International Chemical Identifier string InChI=1S/C10H17N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-7H2,1-2H3 provides a comprehensive description of the compound's connectivity and hydrogen distribution.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N |

| International Chemical Identifier Key | BLNHGAWYLMGYDH-UHFFFAOYSA-N |

| PubChem Compound Identifier | 65378686 |

| Molecular Design Limited Number | MFCD21227570 |

The compound exhibits quaternary carbon substitution at the first position of the cyclopentane ring, where both the isobutyl chain and the nitrile group are attached. This structural arrangement creates a sterically hindered environment around the carbonitrile functional group, which significantly influences the compound's reactivity patterns and synthetic utility.

Physicochemical Properties

The physicochemical properties of this compound reflect its organic nitrile character combined with the steric influences of the substituted cycloalkane framework. The compound possesses a molecular weight of 151.25 grams per mole, placing it in the category of medium-sized organic molecules suitable for various synthetic applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 151.25 g/mol | |

| Physical State at 20°C | Liquid | |

| XLogP3-AA | 3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

The compound exhibits lipophilic characteristics, as evidenced by its calculated partition coefficient (XLogP3-AA) value of 3, indicating moderate hydrophobicity. This property suggests limited water solubility and preferential partitioning into organic phases, which is consistent with its organic nitrile structure and extensive hydrocarbon framework.

The molecular architecture features minimal hydrogen bonding capability, with zero hydrogen bond donors and only one hydrogen bond acceptor represented by the nitrogen atom of the nitrile group. This hydrogen bonding profile contributes to the compound's physical properties and influences its intermolecular interactions in both pure and mixed systems.

The compound's rotational flexibility is limited by its two rotatable bonds, which correspond to the connections within the isobutyl substituent chain. This restricted conformational freedom affects the compound's three-dimensional shape and may influence its reactivity in sterically demanding chemical transformations.

Historical Context and Significance in Organic Chemistry

Nitrile compounds, including this compound, occupy a fundamental position in organic chemistry due to their versatile reactivity and synthetic utility. The development of nitrile chemistry has progressed significantly since the early investigations of cyanide-containing organic molecules, with modern synthetic methodologies enabling the preparation of complex substituted nitriles like this cyclopentane derivative.

The significance of this particular compound lies in its structural complexity, combining multiple important organic chemistry concepts within a single molecule. The presence of the nitrile functional group provides electrophilic carbon centers that can undergo nucleophilic addition reactions, while the cyclopentane ring system offers conformational stability and defined stereochemical environments.

Synthetic approaches to related cycloalkane carbonitriles typically involve nucleophilic substitution reactions between alkyl halides and cyanide nucleophiles, or dehydration of corresponding primary amides. The preparation of this compound would likely follow similar methodologies, although the specific synthetic route would need to account for the quaternary carbon substitution pattern and the branched alkyl substituent.

The compound's potential applications extend across multiple areas of organic synthesis and medicinal chemistry. Nitriles serve as versatile synthetic intermediates that can be transformed into various functional groups, including carboxylic acids through hydrolysis, primary amines through reduction, and ketones through Grignard reagent addition followed by hydrolysis. These transformation possibilities make this compound a valuable building block for the construction of more complex molecular architectures.

Contemporary research in pharmaceutical chemistry increasingly focuses on substituted cycloalkane derivatives due to their ability to provide three-dimensional molecular frameworks that can interact specifically with biological targets. The combination of the cyclopentane ring system with the pendant isobutyl group creates a unique spatial arrangement that may exhibit selective binding properties in biological systems, although specific biological activities would require experimental investigation.

Properties

IUPAC Name |

1-(2-methylpropyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNHGAWYLMGYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Description

The primary and most documented synthetic route to 1-(2-Methylpropyl)cyclopentane-1-carbonitrile involves two major steps:

Step 1: Formation of an Intermediate Aminoketone

- Cyclopentanone reacts with 2-methylpropylamine to form an imine or amine intermediate.

Step 2: Dehydration to Form the Nitrile

- The intermediate undergoes dehydration to convert the amino group into a nitrile (-C≡N).

- Dehydrating agents commonly used are phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclopentanone + 2-methylpropylamine | Formation of amino intermediate |

| 2 | P2O5 or SOCl2, heat | Dehydration to nitrile |

Mechanistic Insight

- The amine attacks the carbonyl carbon of cyclopentanone, forming an imine intermediate.

- Dehydration agents facilitate the removal of water, converting the imine or amine intermediate into the nitrile group.

- This method is advantageous due to straightforward reagents and relatively mild conditions.

Research Notes

- This method is widely cited in chemical databases as the standard preparation route.

- The reaction conditions can be optimized to improve yield and purity by controlling temperature and reagent stoichiometry.

Alternative Synthetic Routes and Related Processes

While direct synthesis is the main method, related synthetic strategies from literature on similar cyclopentane nitrile derivatives provide insight into alternative approaches.

Cyanide Addition to Cyclopentanone

- A known method for preparing cyclopentanecarbonitriles involves the reaction of cyclopentanone with sodium cyanide and ammonium chloride in aqueous media.

- This leads to the formation of 1-aminocyclopentanecarbonitrile, which can be further modified to introduce the 2-methylpropyl substituent.

- This approach, however, involves handling toxic cyanide salts and requires careful control of reaction conditions.

Amide Intermediate Route (Related Compound Preparation)

- For compounds structurally related to this compound, such as 1-(pentanoylamino)cyclopentanecarboxylic acid, synthesis involves acylation of amino-cyclopentane derivatives followed by cyclization and nitrile formation.

- Although this route is more complex, it informs potential multi-step synthesis strategies involving protecting groups and selective functional group transformations.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct amine reaction + dehydration | Cyclopentanone, 2-methylpropylamine, P2O5/SOCl2 | Simple, direct, moderate conditions | Requires strong dehydrating agents |

| Cyanide addition to cyclopentanone | Cyclopentanone, NaCN, NH4Cl | Potentially high yield of nitrile | Toxic reagents, safety concerns |

| Multi-step amide intermediate synthesis | Amino-cyclopentane derivatives, acyl chlorides, catalysts | Allows functional group manipulation | Complex, multiple steps, costly |

Research Findings and Optimization Notes

- Yield and Purity: The direct amine reaction followed by dehydration typically yields high purity nitrile compounds when reaction parameters such as temperature and reagent ratios are carefully controlled.

- Dehydrating Agent Choice: Phosphorus pentoxide is effective but can be harsh; thionyl chloride offers milder conditions but may require additional handling precautions.

- Safety Considerations: Use of cyanide salts in alternative methods demands stringent safety protocols.

- Scalability: The direct synthesis method is more amenable to scale-up for industrial applications due to simpler operations and fewer hazardous reagents.

Summary Table of Preparation Method Parameters

| Parameter | Direct Amine Reaction + Dehydration | Cyanide Addition Route |

|---|---|---|

| Starting Materials | Cyclopentanone, 2-methylpropylamine | Cyclopentanone, sodium cyanide, ammonium chloride |

| Key Reaction Type | Nucleophilic addition + dehydration | Nucleophilic addition (cyanide) |

| Dehydrating Agent | P2O5 or SOCl2 | Not applicable |

| Reaction Medium | Organic solvent or neat | Aqueous |

| Temperature Range | Moderate heating (50-150°C) | Ambient to moderate heating |

| Safety Profile | Moderate (handling dehydrating agents) | High (toxic cyanide salts) |

| Industrial Feasibility | High | Limited due to toxicity |

Chemical Reactions Analysis

1-(2-Methylpropyl)cyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Scientific Research Applications

1-(2-Methylpropyl)cyclopentane-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cyclopentane-1-carbonitrile depends on its specific application and the molecular targets involved. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Observations:

Substituent Effects: The 2-methylpropyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methyl in 1-methylcyclopropanecarbonitrile), enhancing membrane permeability in biological systems . Aromatic vs.

Ring Size and Reactivity :

- Cyclopentane derivatives (e.g., the target compound and 1-(2,4-difluorophenyl) analog) balance ring strain and conformational flexibility, favoring stability in synthetic intermediates. Cyclopropane derivatives (e.g., 1-methylcyclopropanecarbonitrile) are more reactive due to high ring strain .

Functional Group Diversity: Sulfonyl and ester groups (as in the cyclohexanecarbonitrile analog and methyl 3-aminocyclopentanecarboxylate ) expand utility in nucleophilic substitution or hydrolysis reactions.

Biological Activity

1-(2-Methylpropyl)cyclopentane-1-carbonitrile, also known as C10H17N, is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This document aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H17N

- Molecular Weight : 151.25 g/mol

- CAS Number : 1384583-59-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various physiological processes. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering biochemical reactions essential for cellular function.

- Receptor Modulation : It is hypothesized that the compound could bind to specific receptors, influencing signal transduction pathways critical for cellular communication and response.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, although detailed mechanisms remain to be elucidated.

Biological Activity Data

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study conducted on various microbial strains highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were found to vary depending on the strain, suggesting a broad spectrum of activity.

Enzyme Interaction Studies

Investigations into the enzyme inhibition capabilities of this compound have shown promising results. For instance, it has been tested against enzymes critical for bacterial survival, demonstrating potential as a lead compound for developing new antimicrobial agents.

Receptor Binding Assays

In vitro studies have also explored the binding affinity of this compound to specific receptors associated with inflammatory responses. These assays revealed that the compound could modulate receptor activity, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 1-(2-Methylpropyl)cyclopentane-1-carbonitrile?

- Methodological Answer : Use a combination of H NMR, C NMR, and IR spectroscopy. For NMR, focus on characteristic peaks: the cyclopentane ring protons (δ 1.5–2.5 ppm) and the nitrile group (C≡N stretch at ~2240 cm in IR). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z ~151 for CHN). Cross-reference with NIST Chemistry WebBook data for cyclopentane-carbonitrile derivatives to validate assignments .

Q. What are the critical parameters for synthesizing this compound via alkylation reactions?

- Methodological Answer : Optimize reaction conditions using a strong base (e.g., LDA or NaH) to deprotonate the cyclopentane-carbonitrile precursor, followed by alkylation with 2-methylpropyl bromide. Maintain anhydrous conditions and temperatures between –78°C to 0°C to suppress side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via column chromatography with silica gel .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture or strong oxidizers, as the nitrile group may hydrolyze to carboxylic acids under acidic/basic conditions. Regularly check purity via GC-MS or HPLC .

Advanced Research Questions

Q. How does the steric environment of the cyclopentane ring influence the compound’s reactivity in electrocyclic reactions?

- Methodological Answer : The bulky 2-methylpropyl group induces steric strain, altering the transition state geometry in electrocyclic reactions. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring-opening/closing pathways. Compare activation energies with less-substituted analogs (e.g., 1-methylcyclopentane-carbonitrile) to quantify steric effects .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Melting Point : Perform differential scanning calorimetry (DSC) to distinguish polymorphic forms.

- Spectral Data : Replicate synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to minimize impurities. Compare results with high-purity reference standards from authoritative databases (e.g., NIST) .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to identify electron-deficient sites. Use molecular electrostatic potential (MEP) maps to visualize charge distribution. Validate predictions with experimental reactions (e.g., Grignard additions) and characterize products via H NMR .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with a charged aerosol detector (CAD) for non-UV-active impurities. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve structurally similar byproducts (e.g., cyclopentane-carboxamides). Validate methods per ICH Q2(R1) guidelines .

Q. How does the compound interact with indoor surfaces at a molecular level, and what implications does this have for experimental reproducibility?

- Methodological Answer : Conduct adsorption studies using quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure surface affinity. Pre-treat glassware with silanizing agents to minimize non-specific binding. Document environmental conditions (humidity, temperature) to control variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.